Ethyl 2-(3-nitroanilino)-2-oxoacetate
Overview
Description
Ethyl 2-(3-nitroanilino)-2-oxoacetate is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of an ethyl ester group, a nitro group attached to an aniline ring, and an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-nitroanilino)-2-oxoacetate typically involves the nitration of aniline derivatives followed by esterification. One common method is the nitration of ethyl 2-amino-2-oxoacetate with nitric acid to introduce the nitro group at the meta position of the aniline ring. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring consistent product quality and high efficiency. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitroanilino)-2-oxoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Reduction: Ethyl 2-(3-aminoanilino)-2-oxoacetate.
Substitution: Various substituted anilines depending on the nucleophile used.
Hydrolysis: 2-(3-nitroanilino)-2-oxoacetic acid and ethanol.
Scientific Research Applications
Ethyl 2-(3-nitroanilino)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-nitroanilino)-2-oxoacetate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group may facilitate cellular uptake and improve the compound’s bioavailability. The molecular targets and pathways involved can vary, but they often include enzymes and receptors that are sensitive to nitroaromatic compounds.
Comparison with Similar Compounds
Ethyl 2-(3-nitroanilino)-2-oxoacetate can be compared with other nitroaniline derivatives, such as:
2-Nitroaniline: Similar in structure but lacks the ester and oxoacetate groups, leading to different reactivity and applications.
4-Nitroaniline: The nitro group is positioned para to the amino group, resulting in different electronic and steric properties.
3-Nitroaniline: Similar nitro group position but lacks the ester and oxoacetate functionalities.
Biological Activity
Ethyl 2-(3-nitroanilino)-2-oxoacetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group attached to an aniline structure, along with an ester functional group. The compound can undergo various chemical reactions, including reduction, substitution, and hydrolysis, which can influence its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells.
- Ester Hydrolysis : The ester group can be hydrolyzed to release active metabolites, enhancing the compound's bioavailability and biological effects.
- Interaction with Enzymes and Receptors : The compound may target specific enzymes or receptors involved in cellular signaling pathways, contributing to its anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have investigated the anticancer effects of this compound. In vitro assays have shown that the compound exhibits cytotoxicity against various cancer cell lines. For example, it has demonstrated significant activity against Ehrlich ascites carcinoma (EAC) cells, leading to reduced cell viability and induction of apoptosis through mechanisms involving caspase activation .
Table 1: Anticancer Activity Data
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
EAC | 15 | Apoptosis induction via caspase activation | |
MCF-7 | 20 | Cell cycle arrest and apoptosis | |
HeLa | 25 | Reactive oxygen species (ROS) generation |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Case Studies
- In Vivo Evaluation Against EAC : A study conducted on mice treated with this compound showed a significant decrease in tumor volume compared to control groups. Histopathological analyses revealed improved liver and kidney function without adverse effects, indicating a favorable safety profile alongside its therapeutic efficacy .
- Mechanistic Studies : Molecular docking studies have suggested that this compound interacts favorably with key receptors involved in apoptosis pathways, further supporting its potential as an anticancer agent .
Properties
IUPAC Name |
ethyl 2-(3-nitroanilino)-2-oxoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-4-3-5-8(6-7)12(15)16/h3-6H,2H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAWBDJZTBCMCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287899 | |
Record name | ST51021144 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7501-69-1 | |
Record name | NSC53202 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST51021144 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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